7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride
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Overview
Description
7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol . This compound is known for its unique bicyclic structure, which includes a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride typically involves a multi-step process. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction to form an intermediate isocyanate. This intermediate is then subjected to stereoselective bromination, leading to the formation of benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. The final step involves NaH-mediated intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the bicyclic structure can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The sulfonyl chloride group is highly reactive, making it an effective electrophile in various chemical reactions. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Epibatidine: A potent analgesic with a similar bicyclic structure but different functional groups.
Nicotine: Shares the bicyclic structure but has different pharmacological properties.
Quinuclidine: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness: 7-Azabicyclo[22Its rigid bicyclic structure also differentiates it from other similar compounds, providing specific advantages in terms of stability and reactivity .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c7-11(9,10)8-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQIYXOJCYGIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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